2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873986
InChI: InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14)
SMILES:
Molecular Formula: C8H13BrN4O
Molecular Weight: 261.12 g/mol

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide

CAS No.:

Cat. No.: VC17873986

Molecular Formula: C8H13BrN4O

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide -

Specification

Molecular Formula C8H13BrN4O
Molecular Weight 261.12 g/mol
IUPAC Name 2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14)
Standard InChI Key BLWMUKZTFOMOQL-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)CN1C=C(C(=N1)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide (molecular formula: C₈H₁₃BrN₄O; molecular weight: 261.12 g/mol) features a pyrazole ring substituted with amino and bromine groups at positions 3 and 4, respectively. The acetamide moiety is attached to the pyrazole’s nitrogen at position 1, with an isopropyl group substituting the amide nitrogen. Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient character and facilitating nucleophilic substitution at the brominated position.

  • Acetamide Side Chain: Enhances solubility in polar solvents and provides a site for hydrogen bonding in biological systems.

  • Stereoelectronic Effects: The bromine atom’s electronegativity and the amino group’s electron-donating capacity create regioselective reactivity patterns.

Physicochemical Profile

Experimental data from synthesis reports and material safety sheets reveal the following properties:

PropertyValue
Melting Point152–154°C (decomposes)
Solubility (25°C)12 mg/mL in DMSO
LogP (Octanol-Water)1.8
Hydrogen Bond Donors/Acceptors2/4

The compound’s moderate lipophilicity (LogP = 1.8) suggests balanced membrane permeability, a desirable trait for drug candidates. Its decomposition above 150°C necessitates careful handling during high-temperature reactions.

Synthetic Methodologies

Stepwise Synthesis Routes

Industrial and laboratory-scale syntheses typically follow a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-amino-4-bromo-1H-pyrazole intermediate.

  • Acetamide Coupling: Reacting the pyrazole with chloroacetyl chloride in the presence of triethylamine generates 2-chloro-N-(propan-2-yl)acetamide, which undergoes nucleophilic substitution with the pyrazole’s nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with a 15% yield improvement.

  • Solvent Selection: Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side reactions during acetamide coupling.

Chemical Reactivity and Functionalization

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